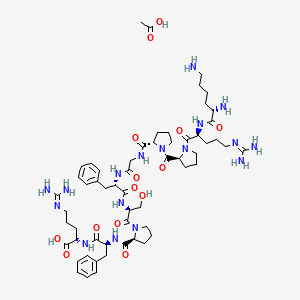
Lys-Bradykinin acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lys-Bradykinin acetate, also known as kallidin, is a potent vasoactive peptide derived from the kallikrein-kinin system. It is composed of a sequence of amino acids: Lys-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg. This compound plays a significant role in various physiological processes, including vasodilation, inflammation, and pain modulation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lys-Bradykinin acetate can be synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like HBTU or DIC and deprotection agents such as TFA .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain the final product in acetate salt form .
Analyse Des Réactions Chimiques
Types of Reactions
Lys-Bradykinin acetate undergoes various chemical reactions, including:
Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents.
Substitution: Amino acid substitution is achieved during the SPPS process by incorporating different protected amino acids.
Major Products Formed
Oxidation: Methionine sulfoxide derivatives.
Reduction: Free thiol-containing peptides.
Substitution: Peptide analogs with altered sequences and properties.
Applications De Recherche Scientifique
Lys-Bradykinin acetate has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cell signaling pathways and receptor interactions.
Medicine: Explored for its therapeutic potential in treating conditions like hypertension, inflammation, and pain.
Industry: Utilized in the development of diagnostic assays and as a standard in analytical techniques .
Mécanisme D'action
Lys-Bradykinin acetate exerts its effects by binding to bradykinin receptors, primarily the B2 receptor. This interaction activates a signaling cascade involving G-proteins, leading to the production of secondary messengers such as inositol trisphosphate (IP3) and diacylglycerol (DAG). These messengers modulate various cellular responses, including vasodilation, increased vascular permeability, and pain sensation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bradykinin: A closely related peptide with a similar sequence but lacking the N-terminal lysine.
Des-Arg9-Bradykinin: A metabolite of bradykinin with the C-terminal arginine removed.
Met-Lys-Bradykinin: Another analog with a methionine residue at the N-terminus .
Uniqueness
Lys-Bradykinin acetate is unique due to its specific sequence, which confers distinct binding properties and biological activities. Its ability to selectively activate the B2 receptor makes it a valuable tool for studying receptor-mediated signaling pathways and developing targeted therapeutics .
Propriétés
Formule moléculaire |
C58H89N17O14 |
|---|---|
Poids moléculaire |
1248.4 g/mol |
Nom IUPAC |
acetic acid;(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C56H85N17O12.C2H4O2/c57-24-8-7-18-36(58)46(76)67-37(19-9-25-63-55(59)60)51(81)73-29-13-23-44(73)53(83)72-28-11-21-42(72)49(79)65-32-45(75)66-39(30-34-14-3-1-4-15-34)47(77)70-41(33-74)52(82)71-27-12-22-43(71)50(80)69-40(31-35-16-5-2-6-17-35)48(78)68-38(54(84)85)20-10-26-64-56(61)62;1-2(3)4/h1-6,14-17,36-44,74H,7-13,18-33,57-58H2,(H,65,79)(H,66,75)(H,67,76)(H,68,78)(H,69,80)(H,70,77)(H,84,85)(H4,59,60,63)(H4,61,62,64);1H3,(H,3,4)/t36-,37-,38-,39-,40-,41-,42-,43-,44-;/m0./s1 |
Clé InChI |
HTNGSAGPBWEFNB-KNJHKARMSA-N |
SMILES isomérique |
CC(=O)O.C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
SMILES canonique |
CC(=O)O.C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-1-[2-[2-(dimethylamino)ethyl]piperidin-1-yl]ethanone](/img/structure/B14766387.png)
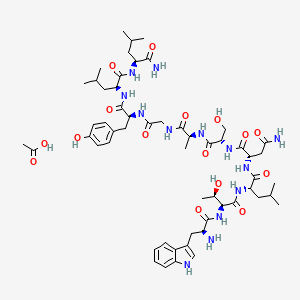
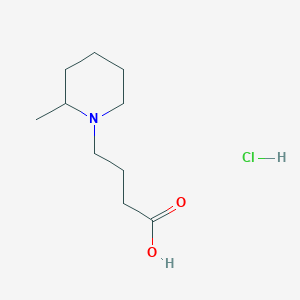
![(1S,5S)-3-oxa-7,9-diazabicyclo[3.3.1]nonan-6-one](/img/structure/B14766412.png)




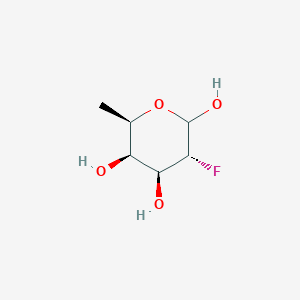
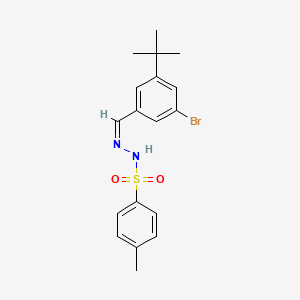


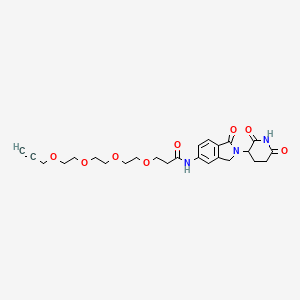
![2-[4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylpropanenitrile](/img/structure/B14766476.png)
